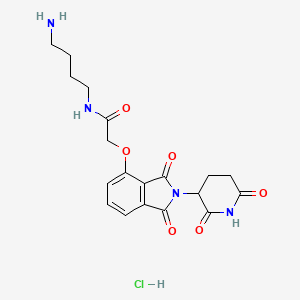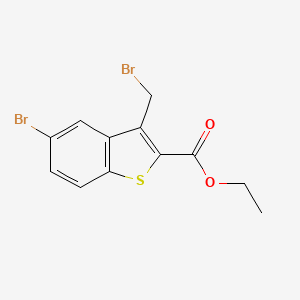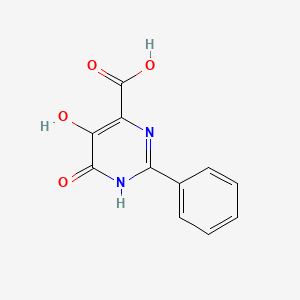
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Übersicht
Beschreibung
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 62222-38-2 . It has a molecular weight of 232.2 and its linear formula is C11H8N2O4 .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is represented by the linear formula C11H8N2O4 . The compound has a molecular weight of 232.2 .Physical And Chemical Properties Analysis
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a solid . It should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in Hepatitis C Virus Inhibition
5,6-Dihydroxypyrimidine-4-carboxylic acids have shown promise as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. These compounds bind at the enzyme's active site, presenting potential for antiviral therapies. A specific analog, featuring a 2-thienyl substitution, demonstrated improved activity over previous leads (Stansfield et al., 2004).
Antiallergic Properties
Certain derivatives of 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid, specifically 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, have been synthesized with potent antiallergic activity. These compounds are effective against passive cutaneous anaphylaxis in rats, suggesting their potential as antiallergic agents (Juby et al., 1979).
Antimicrobial Activity
A series of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, suggesting their application in combating microbial infections (Shastri & Post, 2019).
Antioxidant Activities
Derivatives of 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid, particularly 6-aryl-3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-4-phenylpyrimidine-2(1H)-thione, have been synthesized and shown significant antioxidant activities. These compounds' antioxidant strength was comparable to ascorbic acid, indicating their potential in oxidative stress-related therapeutic applications (Dudhe et al., 2013).
Luminescence Tuning in Lanthanide Frameworks
The compound has been utilized in the synthesis of luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks. These frameworks exhibit characteristic red or green emission and have potential applications in the field of photoluminescence (Jia et al., 2014).
Liquid-Crystal Characteristics
5-Arylpyrimidine-2-carboxylic acids and their esters, derived from 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid, have been studied for their liquid-crystal properties. These compounds, particularly when modified with certain groups, exhibit nematic liquid-crystal characteristics, which can be useful in liquid-crystal display technologies (Mikhaleva et al., 1986).
Safety And Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-8-7(11(16)17)12-9(13-10(8)15)6-4-2-1-3-5-6/h1-5,14H,(H,16,17)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCILTNACHNCSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333411 | |
| Record name | 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid | |
CAS RN |
62222-38-2 | |
| Record name | 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



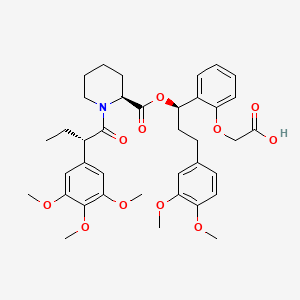


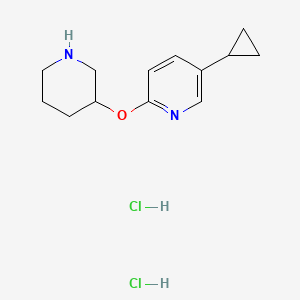
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)
![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)
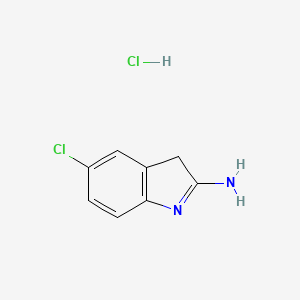
![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)
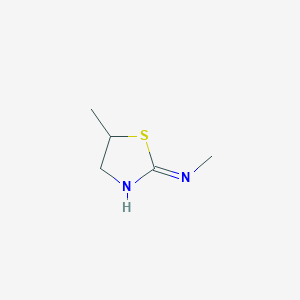
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)
